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Compound of Interest

Compound Name: 3,5-Diphenylisoxazole

Cat. No.: B109209 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the one-pot

synthesis of 3,5-diphenylisoxazole, a key heterocyclic scaffold in medicinal chemistry. The

protocols outlined below offer efficient and straightforward methods for obtaining this valuable

compound, utilizing readily available starting materials.

Comparative Data of Synthesis Protocols
The following table summarizes the key quantitative data for two distinct one-pot synthesis

protocols for 3,5-diphenylisoxazole, allowing for a direct comparison of their efficiency and

reaction conditions.
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Parameter
Protocol 1: Cyclization of
Chalcone with
Hydroxylamine

Protocol 2: DBU-Promoted
Synthesis from
Benzaldoxime and
Phenylacetylene

Starting Materials

1,3-Diphenylprop-2-en-1-one

(Chalcone), Hydroxylamine

Hydrochloride

Benzaldoxime,

Phenylacetylene, N-

Chlorosuccinimide (NCS), 1,8-

Diazabicyclo[5.4.0]undec-7-

ene (DBU)

Solvent Ethanol Dimethylformamide (DMF)

Reaction Temperature Reflux Room Temperature

Reaction Time 12 hours
1-8 hours (following 0.5-1 hour

for intermediate formation)

Yield 45-63%[1] 75%[2]

Melting Point Not Specified 140-142 °C[2][3]

Experimental Protocols
Protocol 1: One-Pot Synthesis from Chalcone and
Hydroxylamine
This protocol describes the synthesis of 3,5-diphenylisoxazole via the cyclization of a

chalcone intermediate with hydroxylamine hydrochloride in an alkaline medium.[1]

Materials:

1,3-Diphenylprop-2-en-1-one (Chalcone)

Hydroxylamine hydrochloride

Potassium hydroxide (KOH, 40% solution)

Ethanol
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Diethyl ether

Crushed ice

Standard reflux and extraction glassware

Procedure:

In a round-bottom flask, dissolve 10 mmol of 1,3-diphenylprop-2-en-1-one (chalcone) in 30

mL of ethanol.

Add 15 mmol of hydroxylamine hydrochloride to the solution.

Add 5 mL of 40% potassium hydroxide (KOH) solution to the reaction mixture.

Fit the flask with a reflux condenser and heat the mixture to reflux for 12 hours. The progress

of the reaction can be monitored using Thin Layer Chromatography (TLC).

After the reaction is complete, allow the mixture to cool to room temperature.

Pour the cooled reaction mixture into a beaker containing crushed ice.

Extract the product from the aqueous mixture with diethyl ether (3 x 30 mL).

Combine the organic layers and evaporate the solvent under reduced pressure to obtain the

crude product.

The crude product can be purified by column chromatography on silica gel using a suitable

eluent system (e.g., n-hexane/ether mixtures of increasing polarity) to yield pure 3,5-
diphenylisoxazole.[1]

Protocol 2: DBU-Promoted One-Pot Synthesis
This method outlines a metal-free, DBU-promoted one-pot synthesis of 3,5-diphenylisoxazole
from benzaldoxime and phenylacetylene.[2]

Materials:

Benzaldoxime
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N-Chlorosuccinimide (NCS)

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

Phenylacetylene

Dimethylformamide (DMF)

Ethyl acetate (EtOAc)

Anhydrous sodium sulfate

Chilled water

Standard reaction and extraction glassware

Procedure:

In a round-bottom flask, dissolve 1 mmol of benzaldoxime (100 mg) in 3 mL of DMF.

Add 1.2 mmol of N-chlorosuccinimide (NCS) to the stirred solution at room temperature.

Stir the reaction mixture for 0.5-1 hour at room temperature.

To this mixture, add 1 mmol of DBU and 1.2 mmol of phenylacetylene.

Continue stirring the reaction for an additional 1-8 hours. Monitor the reaction progress by

TLC.

Upon completion, add 20 mL of chilled water to the reaction mixture.

Extract the product with ethyl acetate (3 x 10 mL).

Collect the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent

under reduced pressure to obtain the crude product.

Purify the crude product by silica gel column chromatography using a 2% to 20% ethyl

acetate in hexane gradient to afford pure 3,5-diphenylisoxazole.[2]
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Visualized Experimental Workflows
The following diagrams illustrate the workflows for the described synthesis protocols.

Caption: Workflow for the one-pot synthesis of 3,5-diphenylisoxazole from chalcone.

Caption: Workflow for the DBU-promoted one-pot synthesis of 3,5-diphenylisoxazole.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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